1,3-Diamino-4,5,6-trihydroxy-cyclohexane

Description

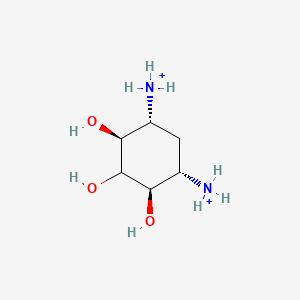

1,3-Diamino-4,5,6-trihydroxy-cyclohexane, commonly known as 2-deoxystreptamine (2-DOS), is a cyclohexane derivative with a unique stereochemical arrangement of functional groups: two amino groups at positions 1 and 3, and three hydroxyl groups at positions 4, 5, and 6 in an all-trans configuration . This compound serves as the central scaffold in aminoglycoside antibiotics such as neomycin B and paromomycin, where its structure enables critical interactions with bacterial ribosomal RNA, disrupting protein synthesis and conferring antibacterial activity . The stereochemistry and functional group positioning are essential for its bioactivity, as modifications to these features often reduce efficacy.

Properties

Molecular Formula |

C6H16N2O3+2 |

|---|---|

Molecular Weight |

164.2 g/mol |

IUPAC Name |

[(1S,2R,4S,5R)-5-azaniumyl-2,3,4-trihydroxycyclohexyl]azanium |

InChI |

InChI=1S/C6H14N2O3/c7-2-1-3(8)5(10)6(11)4(2)9/h2-6,9-11H,1,7-8H2/p+2/t2-,3+,4+,5-,6? |

InChI Key |

DTFAJAKTSMLKAT-KFJBKXNJSA-P |

SMILES |

C1C(C(C(C(C1[NH3+])O)O)O)[NH3+] |

Isomeric SMILES |

C1[C@H]([C@@H](C([C@@H]([C@H]1[NH3+])O)O)O)[NH3+] |

Canonical SMILES |

C1C(C(C(C(C1[NH3+])O)O)O)[NH3+] |

Origin of Product |

United States |

Comparison with Similar Compounds

2,3-Diamino-4,5-diarylcyclopentadienone

- Key Differences : Smaller 5-membered ring vs. 6-membered cyclohexane; aryl and ketone groups replace hydroxyls.

- Applications: Despite diamino groups, this compound forms iron carbonyl catalysts for hydrogenation and reductive amination (e.g., sertraline synthesis) . Unlike 2-DOS, its bioactivity is irrelevant; catalytic utility stems from ligand-metal coordination.

3D-3,5/4-Trihydroxycyclohexane-1,2-dione

- Key Differences: Ketone groups at positions 1 and 2 replace amino groups; hydroxyls at 3,4,5 mirror 2-DOS but lack NH₂.

- Implications: The absence of amino groups eliminates ribosomal targeting, but its hydroxyl/ketone arrangement may serve as a biochemical intermediate or chelator .

Cyclohexane-1,3-dione Derivatives

- Key Differences: 1,3-diketone core instead of diamino-trihydroxy; variable substituents (e.g., alkyl, aryl).

- Applications: Exhibit antibacterial activity via undefined mechanisms, possibly membrane disruption or enzyme inhibition . No RNA-binding capability due to missing NH₂.

Research Findings and Mechanistic Insights

- 2-DOS: The 1,3-diamino and 4,5,6-trihydroxy groups form hydrogen bonds with RNA phosphates and bases in the ribosomal A-site, inducing mistranslation . Stereochemical rigidity (all-trans) is critical; epimerization reduces antibiotic potency.

- Cyclopentadienone Derivatives: Catalytic activity in reductive amination relies on Fe(CO)₃ coordination to the diamino-cyclopentadienone ligand, enabling H₂ activation .

- Cyclohexane-1,3-diones : Antibacterial activity correlates with electron-withdrawing substituents, enhancing membrane penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.